molecular formula C14H13NO4S2 B2734319 methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate CAS No. 1660130-41-5

methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B2734319
CAS No.: 1660130-41-5
M. Wt: 323.38
InChI Key: GWQMDTXXGVOOMR-XFFZJAGNSA-N
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Description

Methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound recognized for its unique thiazolidinone core structure. The presence of a methoxybenzylidene moiety imparts distinctive chemical properties to this molecule, making it of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the following steps:

  • Condensation Reaction: : The starting materials, 4-methoxybenzaldehyde and thiosemicarbazide, undergo a condensation reaction to form the corresponding thiosemicarbazone.

  • Cyclization: : This intermediate is then cyclized under acidic or basic conditions, leading to the formation of the thiazolidinone ring.

  • Esterification: : The final step involves esterification with methanol, yielding the target compound.

Industrial Production Methods: Industrial-scale synthesis may involve batch or continuous flow processes, with optimization of reaction conditions such as temperature, pressure, and catalyst selection to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The thiazolidinone ring can be oxidized, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the oxo group, converting it to a hydroxyl group.

  • Substitution: : The aromatic methoxy group can undergo nucleophilic substitution, introducing various functional groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols.

Major Products:
  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Hydroxy derivatives.

  • Substitution Products: : Derivatives with diverse functional groups on the aromatic ring.

Scientific Research Applications

The compound finds applications in several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Serves as a probe for studying enzyme mechanisms and protein interactions.

  • Medicine: : Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The biological activity of methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can inhibit enzymes by mimicking natural substrates or by forming stable enzyme-ligand complexes. The methoxybenzylidene moiety may enhance binding affinity and specificity through hydrophobic and π-π interactions.

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate stands out due to its unique combination of the methoxybenzylidene group and ester functionality. Similar compounds include:

  • Methyl 4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetate: : Lacks the benzylidene group.

  • (5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetate: : Missing the methoxy group.

These structural variations result in different chemical reactivity and biological activity profiles.

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMDTXXGVOOMR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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